molecular formula C29H27N3OS B2651942 3-benzyl-2-((4-isopropylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034585-52-7

3-benzyl-2-((4-isopropylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No.: B2651942
CAS No.: 2034585-52-7
M. Wt: 465.62
InChI Key: MPGBYOIEHIMPFT-UHFFFAOYSA-N
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Description

3-benzyl-2-((4-isopropylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a chemical compound of significant interest in medicinal chemistry and kinase research. Its pyrrolo[3,2-d]pyrimidin-4(5H)-one core is a well-established privileged scaffold in drug discovery, known for its ability to act as a kinase inhibitor by competitively binding to the ATP-binding site of various enzymes [https://pubmed.ncbi.nlm.nih.gov/25317967/]. The specific substitution pattern on this scaffold, including the benzyl and 4-isopropylbenzylthio groups, is designed to modulate potency and selectivity towards specific kinase targets. This compound serves as a crucial chemical probe for investigating intracellular signaling pathways, particularly those driven by tyrosine kinases, which are implicated in processes like cell proliferation, differentiation, and survival. Researchers utilize this molecule to study aberrant kinase signaling in disease models, including oncology and inflammatory disorders, facilitating the exploration of novel therapeutic mechanisms and the validation of new drug targets. Its structure-activity relationship (SAR) profile also provides valuable insights for the design and optimization of next-generation inhibitors.

Properties

IUPAC Name

3-benzyl-7-phenyl-2-[(4-propan-2-ylphenyl)methylsulfanyl]-5H-pyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27N3OS/c1-20(2)23-15-13-22(14-16-23)19-34-29-31-26-25(24-11-7-4-8-12-24)17-30-27(26)28(33)32(29)18-21-9-5-3-6-10-21/h3-17,20,30H,18-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPGBYOIEHIMPFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)NC=C3C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-benzyl-2-((4-isopropylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a member of the pyrrolo[3,2-d]pyrimidine family, which has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multicomponent reactions that utilize various starting materials. A common approach is through the Ugi reaction, which allows for the formation of complex structures with multiple functional groups. The synthesis can be optimized by adjusting reaction conditions such as temperature and solvents to enhance yield and purity.

Anticancer Properties

Recent studies indicate that compounds within the pyrrolo[3,2-d]pyrimidine class exhibit significant anticancer properties. For instance, a related compound demonstrated cytotoxic effects against breast carcinoma cell lines, particularly in triple-negative breast cancer (TNBC) models. The mechanism appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival.

CompoundCell Line TestedIC50 (µM)Mechanism
1fMDA-MB-2316.25AKT inhibition
1kVariousVariesCell cycle arrest

Enzyme Inhibition

The compound has also been evaluated for its inhibitory activity against various enzymes. In particular, it has shown promise as an inhibitor of monoamine oxidase (MAO) and cholinesterases (AChE and BChE). These enzymes are critical in neurodegenerative diseases and mood disorders.

EnzymeInhibition Rate (%) at 100 µMReference
MAO-A55
MAO-B45
AChENone
BChE60

The biological activity of This compound is primarily attributed to its ability to interact with specific protein targets. Molecular docking studies have revealed strong binding affinities with receptors involved in cancer progression and neurodegeneration.

Molecular Docking Studies

Molecular docking simulations have provided insights into the interactions between this compound and target proteins:

  • AKT1 : Binding energies suggest a significant interaction that may inhibit downstream signaling pathways.
  • Cholinesterases : The compound's structure allows for effective competition with substrates at the active site.

Case Studies

Several case studies have highlighted the efficacy of related pyrrolo compounds in preclinical models:

  • Study on Breast Cancer : A study reported that derivatives of pyrrolo[3,2-d]pyrimidines reduced cell viability in MDA-MB-231 cells by inducing apoptosis.
  • Neuroprotective Effects : Another study focused on neuroprotection in models of Alzheimer's disease, where compounds showed reduced oxidative stress markers.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects at the 2- and 3-Positions

Table 1: Substituent Variations in Pyrrolo[3,2-d]Pyrimidinones
Compound Name 3-Position 2-Position Key Properties (Inferred)
Target Compound Benzyl (4-Isopropylbenzyl)thio High lipophilicity, steric hindrance
3-Ethyl-2-thioxo derivative (Compound 56) Ethyl Thioxo (S-) Polar, prone to alkylation
3-Benzyl-2-((4-methylbenzyl)thio) analog Benzyl (4-Methylbenzyl)thio Moderate lipophilicity, lower bulk

Key Observations :

  • The 4-isopropylbenzylthio group in the target compound increases hydrophobicity compared to the 4-methylbenzylthio analog , which may enhance membrane permeability but reduce aqueous solubility.
  • Thioxo derivatives (e.g., Compound 56) are more reactive toward alkylation due to the nucleophilic thiolate group, whereas the target compound’s thioether linkage (C-S-C) offers greater stability .

Heterocyclic Core Modifications: Pyrrolo vs. Thieno Derivatives

Table 2: Core Heterocycle Comparison
Compound Type Core Structure Electronic Properties Synthesis Method
Pyrrolo[3,2-d]pyrimidinones Pyrrole + pyrimidine Electron-rich (N-atom density) Alkylation/thiolation
Thieno[3,2-d]pyrimidinones Thiophene + pyrimidine Electron-deficient (S-atom) Microwave phosphorylation

Key Observations :

  • Thieno cores (e.g., ) contain sulfur, which may enhance π-stacking interactions but reduce polarity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?

  • Methodological Answer : The synthesis of pyrrolo[3,2-d]pyrimidine derivatives typically involves multi-step protocols. For example, a common approach includes:

  • Step 1 : Formation of the pyrrolopyrimidine core via cyclocondensation of substituted aminopyrroles with thiourea or cyanamide derivatives under acidic conditions .
  • Step 2 : Introduction of the benzylthio group using a nucleophilic substitution reaction with 4-isopropylbenzyl mercaptan, requiring inert atmospheres (e.g., N₂) and catalysts like K₂CO₃ in DMF .
  • Yield Optimization : Adjusting stoichiometry (e.g., 1.2 equivalents of thiolating agent), solvent polarity (DMF vs. DMSO), and temperature (reflux at 110°C vs. room temperature) can enhance yields. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical .

Q. How can the compound’s purity and structural integrity be validated post-synthesis?

  • Methodological Answer :

  • Analytical Techniques :
  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) to assess purity (>95%) .
  • NMR : Confirm substitution patterns (e.g., benzyl protons at δ 4.8–5.2 ppm, aromatic protons at δ 7.2–7.8 ppm) .
  • X-ray Crystallography : Resolve crystal structure to validate stereochemistry and bond angles (e.g., planarity of the pyrrolopyrimidine core) .

Advanced Research Questions

Q. What strategies can resolve contradictory biological activity data across similar pyrrolopyrimidine derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects using analogs (e.g., replacing 4-isopropylbenzyl with 4-methoxybenzyl or 4-chlorobenzyl) to identify critical functional groups .
  • Biological Assay Standardization : Use consistent cell lines (e.g., HEK293 for kinase inhibition assays) and control compounds to minimize variability .
  • Data Reconciliation : Apply multivariate regression to correlate electronic (Hammett σ) or steric parameters (Taft Es) with activity trends .

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinase ATP pockets (e.g., EGFR or JAK2). Focus on key interactions:
  • Hydrogen bonding between the pyrimidine N and kinase backbone .
  • Hydrophobic contacts with the 4-isopropylbenzyl group .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) .

Q. What experimental designs mitigate challenges in studying metabolic stability?

  • Methodological Answer :

  • In Vitro Models : Use liver microsomes (human or rat) with NADPH cofactors to measure t₁/₂. Quench reactions with acetonitrile and analyze via LC-MS/MS .
  • Metabolite Identification : Employ high-resolution MS (Q-TOF) and isotopic labeling to track oxidative pathways (e.g., sulfoxidation of the thioether group) .

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